molecular formula C7H10O2 B1594933 2,2-Dimethyl-1,3-cyclopentanedione CAS No. 3883-58-7

2,2-Dimethyl-1,3-cyclopentanedione

Cat. No. B1594933
CAS RN: 3883-58-7
M. Wt: 126.15 g/mol
InChI Key: VXVZVJNSRQRUTI-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1,3-cyclopentanedione” is an organic compound with the linear formula C7H10O2 . It has a molecular weight of 126.157 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-1,3-cyclopentanedione” can be represented by the InChI code: InChI=1S/C7H10O2/c1-7(2)5(8)3-4-6(7)9/h3-4H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular formula of “2,2-Dimethyl-1,3-cyclopentanedione” is C7H10O2, and its molecular weight is 126.155 g/mol .

Scientific Research Applications

Photoinduced Electron Transfer and Radiolytic Oxidation

2,2-Dimethyl-1,3-cyclopentanedione is involved in the generation of cyclopentane-1,3-diyl radical cations through photoinduced electron transfer (PET) and radiolytic oxidation. This process has been observed in the rearrangement of unsymmetrical bridgehead-substituted bicyclopentane, showing regioselective rearrangement to 3-methylcyclopentene under PET conditions (Adam et al., 1994).

Organic Synthesis

2,2-Dimethyl-1,3-cyclopentanedione is used in various organic syntheses. It is a precursor in the synthesis of compounds like 2-Acetyl-3-hydroxy-2-cyclopenten-1-one and 2-acetyl-4,4-dimethyl-1,3-cyclopentanedione, demonstrating its versatility as a building block in organic chemistry (Merényi & Nilsson, 2003).

Photochemical Reactions

In photochemical studies, 2,2-dimethyl-1-phenyl-1,3-diketones, which are closely related to 2,2-dimethyl-1,3-cyclopentanedione, undergo specific type II cyclization and type I cleavage reactions upon irradiation. This illustrates the compound's potential in studying photochemical pathways and mechanisms (Yoshioka et al., 1984).

Mechanistic Studies in Synthesis

Research involving the attempted synthesis of derivatives of 2,2-dimethyl-1,3-cyclopentanedione offers insights into the mechanisms of chemical reactions and the behavior of chemical intermediates (Klaus & Margaretha, 1991).

Chemical Oscillators

1,3-Cyclopentanedione, including its derivatives like 2,2-dimethyl-1,3-cyclopentanedione, is used in permanganate chemical oscillators. These systems are significant for the study of chemical oscillations, which are a fundamental aspect of non-linear chemical dynamics (Olexová et al., 1996).

Matrix Isolation Spectroscopy

Matrix isolation spectroscopy studies, such as those on 3-methyl-1,2-cyclopentanedione, reveal insights into molecular behavior at low temperatures and the stabilization of molecules through intramolecular hydrogen bonding. This kind of research provides valuable information on molecular structure and dynamics (Samanta et al., 2011).

High-Pressure X-Ray Diffraction Studies

High-pressure X-ray diffraction studies of 2,2-dimethyl-1,3-cyclopentanedione derivatives, like 2-methyl-1,3-cyclopentanedione, offer insights into the behavior of molecular crystals under pressure. These studies are crucial in understanding the physical properties and structural stability of molecular crystals (Katrusiak, 1991).

Safety And Hazards

When handling “2,2-Dimethyl-1,3-cyclopentanedione”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2,2-dimethylcyclopentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7(2)5(8)3-4-6(7)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVZVJNSRQRUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192100
Record name 1,3-Cyclopentanedione, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,3-cyclopentanedione

CAS RN

3883-58-7
Record name 2,2-Dimethyl-1,3-cyclopentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3883-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclopentanedione, 2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003883587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclopentanedione, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Synthesized according to Agosta and Smith, J. Org. Chem., 35: 3856 (1970). A mixture of 2-methyl-1,3-cyclopentanedione (10.025 g, 89.4 mmol, Aldrich), methyl iodide (6.0 mL, 96.4 mmol, Aldrich), and KOH (5.097 g, 90.8 mmol) in water (25 mL)/dioxane (75 mL) was heated at reflux. After 5 hours, a solution of KOH (2 g) and MeI (2.4 mL) in water (5 mL)/dioxane (15 mL) was added and after another 3 hours at reflux, the solution was stirred at room temperature overnight. A solution of KOH (2 g) and MeI (2.4 mL) in water (5 mL)/dioxane (15 mL) was added to the overnight reaction and heating at reflux. After 4 hours, the mixture was cooled to room temperature and extracted with ether (1×100 mL, 3×75 mL). The combined ether extracts were evaporated, the residue combined with 10% HCl (50 mL), and the resulting mixture placed in a 120° C. oil bath until it began boiling (ca. 15 minutes). The mixture was cooled to room temperature, neutralized by addition of saturated NaHCO3 solution (150 mL) and the resulting mixture extracted with CH2Cl2 (4×75 mL). The combined CH2Cl2 solution was dried (MgSO4), filtered and evaporated to leave a brown oil (10.474 g, 83 mmol, 93%) which was used directly in the next step.
Quantity
10.025 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
5.097 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
93%

Synthesis routes and methods II

Procedure details

Synthesized according to Agosta and Smith, J. Org. Chem., 35: 3856 (1970). A mixture of 2-methyl-1,3-cyclopentanedione (10.025 g, 89.4 mmol, Aldrich), methyl iodide (6.0 mL, 96.4 mmol, Aldrich), and KOH (5.097 g, 90.8 mmol) in water (25 mL)/dioxane (75 mL) was heated at reflux. After 5 hours, a solution of KOH (2 g) and Mel (2.4 mL) in water (5 mL)/dioxane (15 mL) was added and after another 3 hours at reflux, the solution was stirred at room temperature overnight. A solution of KOH (2 g) and Mel (2.4 mL) in water (5 mL)/dioxane (15 mL) was added to the overnight reaction and heating at reflux. After 4 hours, the mixture was cooled to room temperature and extracted with ether (1×100 mL, 3×75 mL). The combined ether extracts were evaporated, the residue combined with 10% HCl (50 mL), and the resulting mixture placed in a 120° C. oil bath until it began boiling (ca. 15 minutes). The mixture was cooled to room temperature, neutralized by addition of saturated NaHCO3 solution (150 mL) and the resulting mixture extracted with CH2Cl2 (4×75 mL). The combined CH2Cl2 solution was dried (MgSO4), filtered and evaporated to leave a brown oil (10.474 g, 83 mmol, 93%) which was used directly in the next step.
Quantity
10.025 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
5.097 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
93%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-1,3-cyclopentanedione
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2,2-Dimethyl-1,3-cyclopentanedione
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2,2-Dimethyl-1,3-cyclopentanedione
Reactant of Route 4
2,2-Dimethyl-1,3-cyclopentanedione
Reactant of Route 5
2,2-Dimethyl-1,3-cyclopentanedione
Reactant of Route 6
2,2-Dimethyl-1,3-cyclopentanedione

Citations

For This Compound
12
Citations
KN Houk, LP Davis, GR Newkome… - Journal of the …, 1973 - ACS Publications
The photoelectron spectra of a series of 1, 3-cyclohexanediones and 1, 3-cycIopentanediones and of acetylacetone and 3-ethoxy-2-cyclohexenone are reported. The inductive effect of …
Number of citations: 51 pubs.acs.org
J Eriksen, PE Plith - Tetrahedron Letters, 1982 - Elsevier
Photolysis of 2,2-dimethyl-1,3-cyclopentanedione in acetone resulted in oxetane formation in a two photon process involving energy transfer from triplet excited acetone and electron …
Number of citations: 9 www.sciencedirect.com
M Bai, Y Yu, J Cheng, Z Ji, J Li - Chemosphere, 2019 - Elsevier
The growth of algae in water and the taste and odour compounds produced by algal metabolism present a threat to water quality, public health and aquatic ecosystems and cannot be …
Number of citations: 13 www.sciencedirect.com
OG Plantema, H De Koning, HO Huisman - Tetrahedron Letters, 1975 - Elsevier
Conversion of diol g to the bis-tetrahydropyranyl ether followed by selective hydrolysis 13 of the less hindered ester function with one equivalent of potassium hydroxide in aqueous …
Number of citations: 6 www.sciencedirect.com
V Galasso, J Bogdanov, P Maslak… - The Journal of …, 2002 - ACS Publications
The equilibrium structures of three polyketones based on the 2,2‘-spirobiindan skeleton (1,1‘-dione, 1,3,1‘-trione, and 1,3,1‘,3‘-tetraone), their “half-molecule” fragments (1-indanone and …
Number of citations: 4 pubs.acs.org
PY Liu, YJ Wu, CC Pye, PD Thornton, RA Poirier… - 2012 - Wiley Online Library
The facial selectivity in the Diels–Alder reactions via endo transition states of the plane‐nonsymmetric dienophiles spiro[bicyclo[2.2.2]octane‐2,1′‐[3]cyclopentene]‐2′,5′‐dione (6) …
Y Gao, D Ma - Nature Synthesis, 2022 - nature.com
Since its introduction by Kagan more than 40 years ago, samarium(ii) iodide (SmI 2 ; Kagan’s reagent) has found copious applications in organic synthesis. Its inherent strong reducing …
Number of citations: 7 www.nature.com
S Lesimple, L Torres, S Mitjavila… - Journal of food …, 1995 - Wiley Online Library
Volatile components of smoked and dry‐cured, smoked, brined or raw duck fillets were fractionated by simultaneous distillation‐extraction before GUMS. Volatile compounds (62) …
Number of citations: 39 ift.onlinelibrary.wiley.com
MW Edwards - 1984 - search.proquest.com
The photochemical addition of a series of alkenes to N-substituted phthalimides resulted in the formation of oxetanes via intermolecular Paterno-Buchi reactions. N-methylphthalimide …
Number of citations: 0 search.proquest.com
TH Morris - 1988 - spiral.imperial.ac.uk
The synthesis of oxetanes since 1982 Is reviewed. This review is split into two parts considering photochemical and non—photochemical methods of synthesis. A study of the …
Number of citations: 2 spiral.imperial.ac.uk

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